

Application Notes and Protocols: Avermectin in Neuroscience Research on Ion Channels

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Compound of Interest

Compound Name:	Avermectin
Cat. No.:	B7782182

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectins, including the well-known derivative Ivermectin, are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties.^[1] In neuroscience research, **Avermectins** serve as invaluable tools for studying the function and pharmacology of specific ion channels, particularly ligand-gated ion channels. Their high affinity and selective action on invertebrate glutamate-gated chloride channels (GluCl_s) make them highly effective for dissecting the role of these channels in neuronal signaling and behavior in organisms like *Caenorhabditis elegans*.^{[2][3]} Furthermore, at higher concentrations, **Avermectins** also modulate vertebrate Cys-loop receptors, including GABA-A, glycine, and nicotinic acetylcholine receptors, expanding their utility in neuropharmacological studies.^{[4][5][6]}

This document provides detailed application notes and protocols for utilizing **Avermectin** in neuroscience research focusing on ion channels.

Mechanism of Action

Avermectin primarily acts as a positive allosteric modulator or direct agonist of glutamate-gated chloride channels (GluCl_s) in invertebrates.^{[2][7]} Binding of **Avermectin** to a site within the transmembrane domain of the GluCl receptor locks the channel in an open state.^[8] This leads to an increased influx of chloride ions, causing hyperpolarization of the neuron or muscle cell and subsequent inhibition of neurotransmission, resulting in paralysis.^[1]

In vertebrates, **Avermectin** can potentiate the activity of GABA-A receptors by increasing the apparent affinity of the receptor for GABA.^[9] It can also directly activate GABA-A receptors, although typically at higher concentrations than required for its effects on GluClRs.^[10]

Data Presentation: Quantitative Data on Avermectin's Interaction with Ion Channels

The following tables summarize the quantitative data on the effects of **Avermectin** (primarily Ivermectin) on various ion channels, extracted from the cited literature.

Table 1: Potency of Ivermectin on Glutamate-Gated Chloride Channels (GluClRs)

Receptor/Organism	Subunit Composition	Effector Concentration (EC50)	Reference
Caenorhabditis elegans	GluCl α	140 nM (direct activation)	[11]
Caenorhabditis elegans	GluCl α	5 nM (potentiates glutamate)	[11]
Haemonchus contortus	α (avr-14b)	Low nanomolar	[12]
Brugia malayi	AVR-14B	1.8 nM	[13]

Table 2: Potency of Ivermectin on GABA-A Receptors

Receptor Subunits	Species	Effect	Effector Concentration	Reference
$\alpha 1\beta 2\gamma 2L$	Human	Potentiation of GABA-gated current	EC50 not specified, significant at nM concentrations	[2]
$\alpha 1\beta 2\gamma 2L$	Human	Irreversible activation (at $\gamma 2L$ - $\beta 2$ interface)	Micromolar concentrations	[2]
Not specified	Mouse (embryonic hippocampal neurons)	Potentiation of GABA response	17.8 nM (Half-maximal)	[9]
Not specified	Mouse (embryonic hippocampal neurons)	Reduction of GABA EC50 from 8.2 to 3.2 μ M	0.1 μ M	[9]

Table 3: Ivermectin Binding Affinity

Target	Organism	Binding Constant (Kd)	Reference
Ivermectin-sensitive GluCl subunits	<i>Caenorhabditis elegans</i>	~3 pM	[14]

Experimental Protocols

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted for studying the effects of **Avermectin** on ion channels expressed in *Xenopus laevis* oocytes.[15][16][17]

4.1.1. Solutions and Reagents

- ND96 Solution (for oocyte storage and recording): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
- Collagenase Solution: 2 mg/mL collagenase type I in ND96 solution.
- cRNA of the ion channel of interest.
- **Avermectin** stock solution: 10 mM in DMSO.
- Recording electrode solution: 3 M KCl.

4.1.2. Equipment

- Two-electrode voltage clamp amplifier
- Micromanipulators
- Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
- Microelectrode puller
- Perfusion system
- Dissecting microscope

4.1.3. Protocol

- Oocyte Preparation:
 - Surgically remove oocytes from a female *Xenopus laevis*.
 - Treat with collagenase solution for 1-2 hours to defolliculate.
 - Wash thoroughly with ND96 and store at 18°C.
- cRNA Injection:

- Inject oocytes with 50 nL of cRNA solution (10-100 ng/µL) of the target ion channel subunit(s).
- Incubate for 2-7 days to allow for protein expression.
- Electrophysiological Recording:
 - Place an oocyte in the recording chamber and perfuse with ND96 solution.
 - Impale the oocyte with two microelectrodes filled with 3 M KCl.
 - Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
 - Establish a stable baseline current.
- Avermectin Application:
 - Prepare serial dilutions of **Avermectin** in ND96 solution from the stock solution. The final DMSO concentration should be below 0.1%.
 - Perfusion the oocyte with increasing concentrations of **Avermectin**.
 - To study potentiation, co-apply **Avermectin** with the primary agonist (e.g., glutamate or GABA).
- Data Acquisition and Analysis:
 - Record the current responses to **Avermectin** application.
 - Plot dose-response curves and calculate EC50 values using appropriate software (e.g., Prism).

Electrophysiology: Whole-Cell Patch-Clamp of Cultured Neurons

This protocol describes how to measure **Avermectin**'s effects on ion channels in cultured mammalian neurons.[\[6\]](#)[\[18\]](#)[\[19\]](#)

4.2.1. Solutions and Reagents

- External Solution (ACSF): 110 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, pH 7.4.[18]
- Internal Solution: 100 mM potassium gluconate, 0.1 mM CaCl₂, 5 mM MgCl₂, 1.1 mM EGTA, 10 mM HEPES, 3 mM Mg-ATP, 0.3 mM GTP, 3 mM phosphocreatine, pH 7.2.[18]
- **Avermectin** stock solution: 10 mM in DMSO.

4.2.2. Equipment

- Patch-clamp amplifier
- Micromanipulator
- Inverted microscope with DIC optics
- Glass micropipettes (3-7 MΩ resistance)
- Microelectrode puller
- Perfusion system

4.2.3. Protocol

- Cell Culture: Culture primary neurons or a suitable cell line (e.g., HEK293) expressing the ion channel of interest on glass coverslips.
- Recording Setup:
 - Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
 - Continuously perfuse the chamber with external solution.
- Obtaining a Whole-Cell Recording:
 - Pull a glass micropipette and fill it with the internal solution.

- Approach a neuron with the micropipette and form a gigaseal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- **Avermectin Application:**
 - Apply **Avermectin** through the perfusion system at various concentrations.
 - To test for potentiation, co-apply with the channel's primary agonist.
- Data Analysis:
 - Record changes in holding current, membrane potential, or agonist-evoked currents.
 - Analyze parameters such as current amplitude, decay kinetics, and dose-response relationships.

C. elegans Paralysis Assay

This behavioral assay is used to assess the *in vivo* potency of **Avermectin** on the nematode *C. elegans*.[\[13\]](#)[\[20\]](#)

4.3.1. Materials

- Synchronized population of L4 stage *C. elegans*.
- 96-well microtiter plates.
- K saline (51 mM NaCl, 32 mM KCl).
- **Avermectin** stock solution (in DMSO).
- *E. coli* OP50 (food for worms).

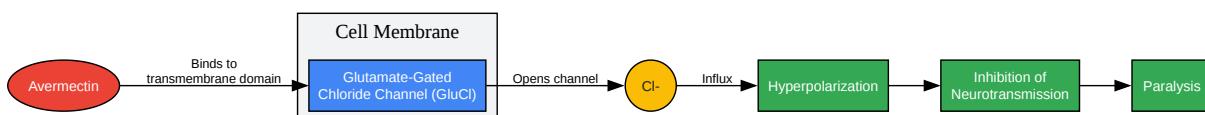
4.3.2. Protocol

- Worm Preparation:
 - Wash synchronized L4 worms off NGM plates with K saline.

- Wash the worms three times by centrifugation to remove bacteria.
- Assay Setup:
 - In a 96-well plate, add approximately 80 worms per well in 60 μ L of K saline containing 0.015% BSA.[20]
 - Prepare serial dilutions of **Avermectin** in K saline.
 - Add the **Avermectin** dilutions to the wells. Include a DMSO control.
- Incubation and Observation:
 - Incubate the plate at 20°C.
 - At specific time points (e.g., 1, 4, 24 hours), observe the worms under a dissecting microscope.
 - A worm is considered paralyzed if it does not move when prodded with a platinum wire.
- Data Analysis:
 - Calculate the percentage of paralyzed worms at each **Avermectin** concentration and time point.
 - Determine the EC50 for paralysis.

Visualizations

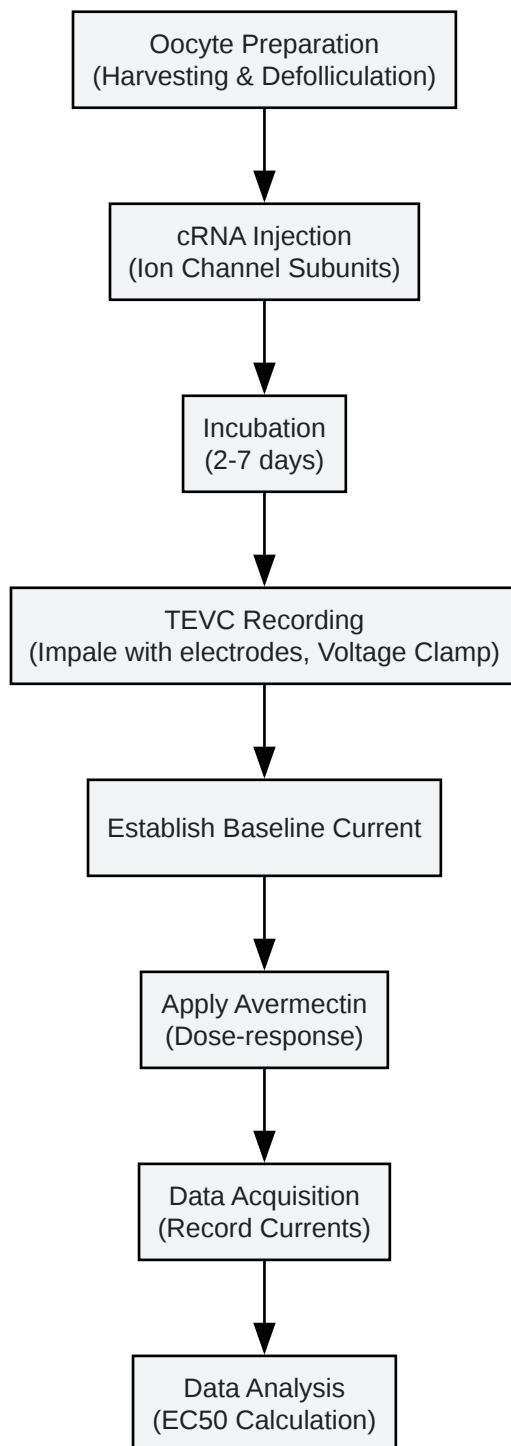
Signaling Pathway of Avermectin Action



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Caption: **Avermectin** binds to and opens glutamate-gated chloride channels.

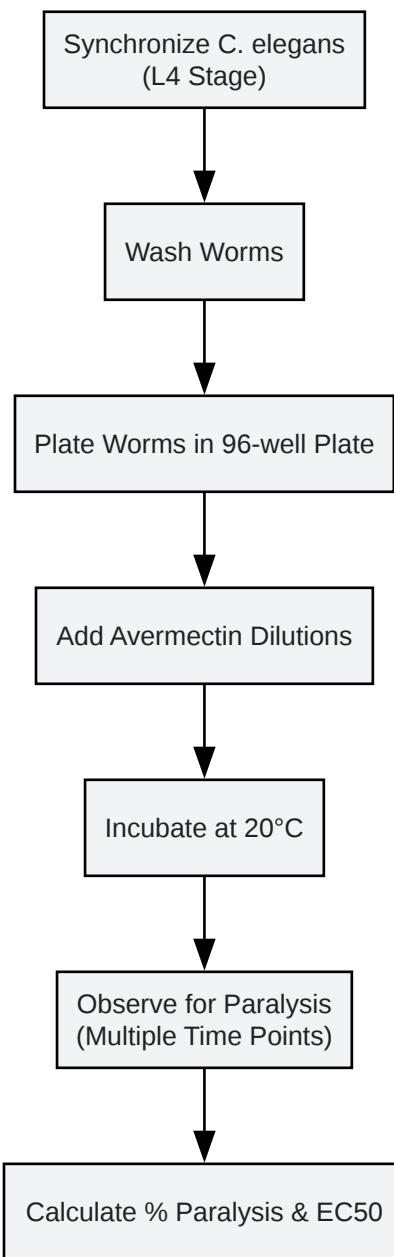
Experimental Workflow for Two-Electrode Voltage Clamp



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Caption: Workflow for studying **Avermectin**'s effects using TEVC in Xenopus oocytes.

Workflow for C. elegans Paralysis Assay



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Caption: Workflow for assessing **Avermectin**-induced paralysis in C. elegans.

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